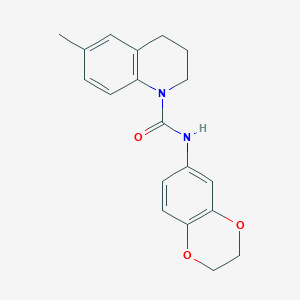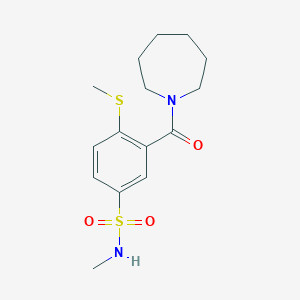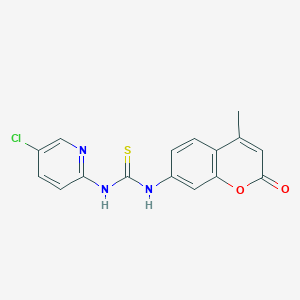![molecular formula C17H19N3O2 B4596610 2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4596610.png)
2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Übersicht
Beschreibung
2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.147726857 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
Quinazolinones, including derivatives similar to the compound , have been synthesized through various chemical reactions, highlighting their versatility and potential for modification. One approach involves the cyclization of anthranilamides and aldehydes, facilitated by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate. This method is noted for its efficiency and the ability to introduce diverse substituents into the quinazolinone ring, thereby altering its physical and chemical properties for specific applications (Cheng et al., 2013).
Biological Activities
Quinazolinone derivatives exhibit a broad spectrum of biological activities. Notably, some compounds within this family have demonstrated significant analgesic and anti-inflammatory properties. For example, novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones showed potent analgesic and anti-inflammatory activities, with certain derivatives outperforming standard drugs in efficacy while presenting mild ulcerogenic potential, suggesting a favorable therapeutic profile (Alagarsamy et al., 2011).
Potential Therapeutic Uses
The anticancer potential of quinazolinone derivatives is a significant area of research. Studies have identified these compounds as potent inducers of apoptosis in various cancer cell lines. For instance, derivatives synthesized for anticancer research have shown cytotoxicity against human monocytic leukemia cells, indicating their potential as novel anticancer agents (Hour et al., 2007). Additionally, their ability to modulate chemoattractant receptors suggests applications in anti-inflammatory and immune-modulatory therapies (Zhou et al., 2007).
Antioxidant Properties
Quinazolinones have also been explored for their antioxidant properties. Synthesized derivatives have been evaluated using various assays, with some compounds showing promising antioxidant activity and metal-chelating properties. This suggests their potential utility in combating oxidative stress-related diseases (Mravljak et al., 2021).
Wirkmechanismus
The mechanism of action of quinazolinone derivatives can vary widely depending on their specific structure and the biological system they interact with. They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Safety and Hazards
Zukünftige Richtungen
Quinazolinone derivatives, including “2-[(2-methoxyphenyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone”, are of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring their potential uses in various therapeutic applications and understanding their mechanisms of action in greater detail.
Eigenschaften
IUPAC Name |
2-(2-methoxyanilino)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2)8-13-11(14(21)9-17)10-18-16(20-13)19-12-6-4-5-7-15(12)22-3/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHWSGHNQZCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(dibenzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4596535.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-10H-phenothiazine-10-carboxamide](/img/structure/B4596545.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)propanamide](/img/structure/B4596547.png)
![8-methoxy-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B4596559.png)

![N-[2-methyl-5-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4596567.png)

![3-bromo-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4596580.png)
![(4-methoxy-3,5-dimethylphenyl)[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4596587.png)
![4-tert-butyl-N-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4596592.png)
![2-[5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4596602.png)

![N-(3,4-dichlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4596629.png)
